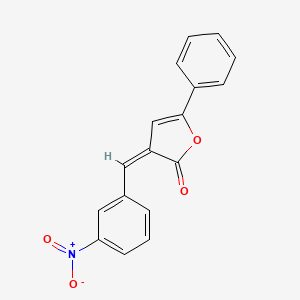
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, also known as BFHAN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylonitrile family and contains a benzothiazole ring and a fluorophenyl group.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, which may contribute to its biological activities. For example, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has also been shown to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile exhibits potent biological activities, making it a promising candidate for drug development. However, there are also limitations to using 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. In addition, the potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile are not well characterized, which may limit its use in clinical trials.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. One potential direction is to further investigate its mechanism of action and identify the molecular targets of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. This information could be used to develop more potent and selective inhibitors of these targets. Another potential direction is to investigate the potential of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile as a therapeutic agent for various diseases, such as Alzheimer's disease, cancer, and microbial infections. Finally, further studies are needed to investigate the safety and potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, which will be important for its use in clinical trials.
合成法
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile involves the reaction of 2-aminobenzothiazole with 4-fluorobenzaldehyde and acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography. This method has been reported to yield high purity 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in good yields.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile a potential candidate for drug development.
特性
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWNGRNKSPDOCW-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)F)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)

![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)

![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)
